molecular formula C10H10BrN3O4 B2527007 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1803571-36-9

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B2527007
CAS No.: 1803571-36-9
M. Wt: 316.111
InChI Key: XBPIRJXGRAEQBO-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a useful research compound. Its molecular formula is C10H10BrN3O4 and its molecular weight is 316.111. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

Nitroimidazoles, including compounds similar to 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide, are a class of heterocycles known for their diverse applications in medicinal chemistry. They exhibit a wide range of potential applications due to the unique combination of an imidazole ring and a nitro group. This structural arrangement allows for their use in various fields, including antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive drugs, as well as in artificial diagnostics and pathological probes. Research has systematically reviewed the current studies and applications of nitroimidazole compounds in these areas, highlighting their importance in the development of new therapeutic agents and diagnostic tools (Li et al., 2018).

Potential in Drug Synthesis

The synthesis and functionalization of nitroimidazole derivatives, including those related to this compound, play a significant role in the development of central nervous system (CNS) acting drugs. Heterocyclic compounds that feature nitrogen, sulfur, and oxygen atoms are key in synthesizing compounds with potential CNS activity. This research direction is crucial for identifying new lead molecules that could be optimized into therapeutic agents offering benefits over current treatments with fewer adverse effects (Saganuwan, 2017).

Environmental and Analytical Chemistry

Nitroimidazole compounds, including structures akin to this compound, have also been investigated for their environmental presence and analytical detection, particularly related to their stability and transformation products. The analytical challenges and developments in detecting nitroimidazole derivatives in environmental samples underline the importance of understanding their fate and behavior in aquatic systems. This knowledge is essential for assessing the environmental impact of these compounds and their potential risks to human health and the ecosystem (Teunissen et al., 2010).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide . These factors may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Properties

IUPAC Name

ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4.BrH/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPIRJXGRAEQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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